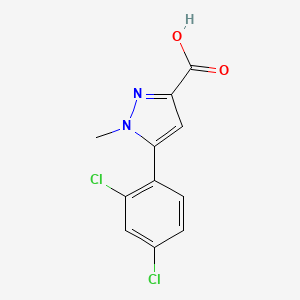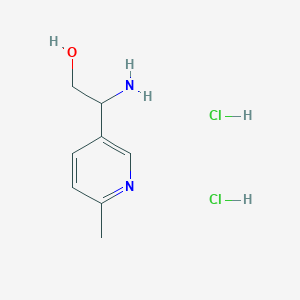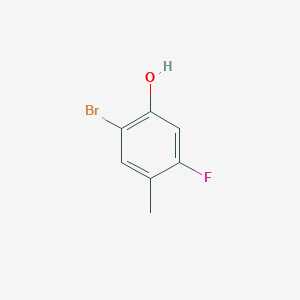
1-Fluoro-2-(methoxymethoxy)-4-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-Fluoro-2-(methoxymethoxy)-4-methylbenzene” is a chemical compound with the molecular weight of 156.16 . The IUPAC name for this compound is 1-fluoro-2-(methoxymethoxy)benzene .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H9FO2/c1-10-6-11-8-5-3-2-4-7(8)9/h2-5H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 156.16 . The compound’s density and boiling point are not specified in the resources I have .科学研究应用
1-Fluoro-2-(methoxymethoxy)-4-methylbenzene has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, such as steroids, peptides, and other biologically active compounds. It has also been used to study the mechanism of action of various biological processes, such as enzyme catalysis and protein folding. In addition, it has been used to study the structure and reactivity of metal complexes, such as those found in enzymes and other proteins.
作用机制
The mechanism of action of 1-Fluoro-2-(methoxymethoxy)-4-methylbenzene is not fully understood, but it is believed to involve the formation of a complex between the fluoro group and the metal center of a protein or enzyme. This complex is thought to be stabilized by hydrogen bonding, van der Waals forces, and electrostatic interactions. The complex is then thought to facilitate the transfer of electrons or protons, which can lead to the activation or inhibition of the enzyme or protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely unknown, as it has not been extensively studied in humans or animals. However, it has been used in various research studies to study the effects of various biological processes. In one study, this compound was used to study the mechanism of action of an enzyme involved in cholesterol metabolism. The study showed that this compound was able to inhibit the enzyme, suggesting that it may have potential therapeutic applications in the treatment of cholesterol-related diseases.
实验室实验的优点和局限性
1-Fluoro-2-(methoxymethoxy)-4-methylbenzene has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in a variety of solvents. In addition, it is relatively stable and has a low toxicity, making it a safe reagent to use in laboratory settings. However, this compound is also limited by its relatively low reactivity, which can make it difficult to use in some reactions.
未来方向
The potential future directions for 1-Fluoro-2-(methoxymethoxy)-4-methylbenzene are numerous. It could be used in the synthesis of a variety of organic compounds, such as steroids, peptides, and other biologically active compounds. It could also be used to study the mechanism of action of various biological processes, such as enzyme catalysis and protein folding. In addition, it could be used to study the structure and reactivity of metal complexes, such as those found in enzymes and other proteins. Finally, it could be used to study the effects of various biological processes on humans and animals, such as its potential therapeutic applications in the treatment of cholesterol-related diseases.
合成方法
The synthesis of 1-Fluoro-2-(methoxymethoxy)-4-methylbenzene is typically accomplished through a two-step process. First, a halogenated benzene ring is reacted with a methylating agent, such as dimethyl sulfate, to produce a halomethylbenzene. This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the methyl group. The second step involves the reaction of the halomethylbenzene with a fluoride source, such as hydrogen fluoride, to produce this compound. This reaction is typically carried out in an aprotic solvent, such as dimethylformamide (DMF), to prevent hydrolysis of the methyl group.
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with the compound include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
属性
IUPAC Name |
1-fluoro-2-(methoxymethoxy)-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-7-3-4-8(10)9(5-7)12-6-11-2/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVQEAWDUCPHID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl N-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate](/img/structure/B6334682.png)


![2-(2,3-Difluorophenyl)[1,3]dioxolane](/img/structure/B6334701.png)








![[2-Chloro-5-(propan-2-yl)phenyl]methanol](/img/structure/B6334778.png)